An In-Depth Technical Guide to Diazo Biotin-PEG3-Alkyne in Molecular Biology
An In-Depth Technical Guide to Diazo Biotin-PEG3-Alkyne in Molecular Biology
For researchers, scientists, and drug development professionals, Diazo Biotin-PEG3-Alkyne has emerged as a powerful and versatile chemical probe for elucidating protein interactions and identifying molecular targets. This multifunctional reagent integrates a photoreactive diazo group, a terminal alkyne for bioorthogonal ligation, a biotin (B1667282) moiety for affinity capture, and a PEG3 spacer, enabling a multi-step approach to covalently label, enrich, and identify protein binding partners. This guide provides a comprehensive overview of its applications, quantitative parameters, and detailed experimental protocols.
Core Applications in Molecular Biology
Diazo Biotin-PEG3-Alkyne is primarily utilized in chemical proteomics and drug discovery for:
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Photoaffinity Labeling (PAL): The diazo group can be activated by UV light to form a highly reactive carbene intermediate. This intermediate covalently crosslinks with nearby molecules, effectively capturing transient or weak protein-ligand interactions in their native cellular context.[1][2]
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Target Identification of Bioactive Small Molecules: By attaching a small molecule of interest to this probe, researchers can identify its direct protein targets within a complex proteome. This is invaluable for understanding the mechanism of action of drugs and bioactive compounds.
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Mapping Protein-Protein Interactions: The probe can be used to "fish out" binding partners of a protein of interest, helping to map complex interaction networks.
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Proteolysis-Targeting Chimera (PROTAC) Development: The PEG3 component serves as a flexible linker in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.[3]
The key advantage of the diazo linker is its cleavability under mild reducing conditions using sodium dithionite (B78146), allowing for the efficient release of captured proteins from streptavidin resins without harsh denaturation.[4][5][6]
Physicochemical Properties
A summary of the key physical and chemical properties of Diazo Biotin-PEG3-Alkyne is presented below.
| Property | Value |
| Chemical Formula | C₃₉H₅₃N₇O₉S |
| Molecular Weight | 795.95 g/mol [6] |
| Purity | ≥95% |
| Appearance | Solid |
| Storage Conditions | Store at -20°C, protect from light and moisture.[2] |
| Solubility | Soluble in DMSO and DMF |
Quantitative Data
While specific quantitative data for Diazo Biotin-PEG3-Alkyne is not extensively published, the following tables provide representative data based on similar cleavable biotin-alkyne probes used in proteomics.
Table 1: Representative Cleavage Efficiency of Diazobenzene-based Linkers
The efficiency of cleavage of the diazo linker is crucial for the recovery of captured proteins. The following data, adapted from studies on similar diazobenzene linkers, illustrates the typical conditions and efficiencies.
| Cleavage Reagent | Concentration (mM) | Incubation Time | Temperature | pH | Representative Cleavage Efficiency (%) |
| Sodium Dithionite | 25 | 30 min | Room Temp | 7.4 | >70% |
| Sodium Dithionite | 50 | 60 min | Room Temp | 7.4 | >90% |
| Sodium Dithionite | 300 | 60 min | Room Temp | 7.4 | ~95% |
Note: The presence of an ortho-hydroxyl group on the diazobenzene ring has been shown to be essential for efficient cleavage. Optimal concentrations and times should be determined empirically for each experimental system.[7]
Table 2: Biotin-Streptavidin Interaction Parameters
The interaction between biotin and streptavidin is the basis for the affinity purification step. This interaction is one of the strongest non-covalent bonds known in biology.
| Parameter | Value |
| Dissociation Constant (Kd) | ~10⁻¹⁵ M |
| Binding Specificity | Very High |
| Stability | Stable over a wide range of pH, temperature, and denaturants |
Experimental Protocols
The following are detailed methodologies for a typical target identification experiment using Diazo Biotin-PEG3-Alkyne.
Protocol 1: Photoaffinity Labeling of Proteins in Live Cells
This protocol describes the initial step of covalently crosslinking the probe to its interacting proteins.
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Cell Culture and Probe Incubation:
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Culture cells to the desired confluency (typically 70-80%).
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Prepare a stock solution of the photoaffinity probe (your small molecule of interest conjugated to Diazo Biotin-PEG3-Alkyne) in DMSO.
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Dilute the probe in pre-warmed cell culture medium to the final desired concentration (typically in the low micromolar range).
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Remove the old medium from the cells and add the medium containing the probe.
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Incubate the cells for a sufficient time to allow the probe to enter the cells and bind to its target(s) (e.g., 1-4 hours).
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UV Crosslinking:
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Wash the cells once with ice-cold PBS to remove the excess unbound probe.
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Place the cell culture plate on ice.
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Irradiate the cells with UV light (typically 365 nm) for a predetermined time (e.g., 15-30 minutes) to activate the diazo group and induce crosslinking. The optimal irradiation time should be determined empirically.
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Cell Lysis:
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After irradiation, wash the cells again with ice-cold PBS.
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Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Scrape the cells and collect the lysate.
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Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to remove cell debris.
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Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
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Protocol 2: Click Chemistry for Biotinylation
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the biotin moiety to the alkyne-functionalized, crosslinked proteins.
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Preparation of Click Chemistry Reagents:
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Prepare stock solutions of the following reagents:
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Tris(2-carboxyethyl)phosphine (TCEP) in water (freshly prepared).
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Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) in DMSO/t-butanol (1:4).
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Copper(II) sulfate (B86663) (CuSO₄) in water.
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Azide-PEG3-Biotin in DMSO.
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-
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Click Reaction:
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In a microcentrifuge tube, add the cell lysate containing the crosslinked proteins.
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Sequentially add the click chemistry reagents to the lysate to the following final concentrations:
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TCEP: 1 mM
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TBTA: 100 µM
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CuSO₄: 1 mM
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Azide-PEG3-Biotin: 100 µM
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-
Vortex the reaction mixture gently.
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Incubate the reaction at room temperature for 1-2 hours with gentle rotation.
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Protocol 3: Affinity Purification of Biotinylated Proteins
This protocol describes the enrichment of the biotinylated proteins using streptavidin-coated magnetic beads.
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Bead Preparation:
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Resuspend the streptavidin-coated magnetic beads in the vial.
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Transfer the desired amount of bead slurry to a new tube.
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Wash the beads three times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20).
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-
Binding of Biotinylated Proteins:
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Add the cell lysate from the click chemistry reaction to the washed streptavidin beads.
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Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.
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-
Washing:
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Pellet the beads using a magnetic stand and discard the supernatant.
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Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series could be:
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Wash 1: PBS with 1% SDS
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Wash 2: High salt buffer (e.g., 1 M KCl)
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Wash 3: Urea (B33335) buffer (e.g., 2 M urea in 10 mM Tris-HCl, pH 8.0)
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Wash 4: PBS
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Protocol 4: Elution of Captured Proteins
This protocol describes the cleavage of the diazo linker to release the captured proteins from the streptavidin beads.
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Preparation of Elution Buffer:
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Prepare a fresh solution of sodium dithionite in a suitable buffer (e.g., 50 mM sodium dithionite in 100 mM Tris-HCl, pH 7.4).
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Elution:
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After the final wash, resuspend the beads in the sodium dithionite elution buffer.
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Incubate the beads at room temperature for 30-60 minutes with gentle agitation.
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Pellet the beads with a magnetic stand and carefully collect the supernatant containing the eluted proteins.
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The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomic identification.
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Visualizations
Experimental Workflow for Target Identification
The following diagram illustrates the overall experimental workflow for identifying the protein targets of a small molecule using a photoaffinity probe derived from Diazo Biotin-PEG3-Alkyne.
Caption: Workflow for target identification using Diazo Biotin-PEG3-Alkyne.
Logical Relationship of Reagent Components
This diagram illustrates the functional relationship between the different components of the Diazo Biotin-PEG3-Alkyne reagent.
Caption: Functional components of Diazo Biotin-PEG3-Alkyne.
References
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazo Biotin-PEG3-alkyne, CAS 1884349-58-9 | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Diazo Biotin-PEG3-alkyne, 1884349-58-9 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. medkoo.com [medkoo.com]
- 7. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
